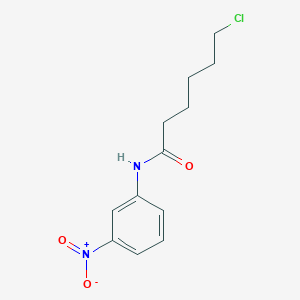

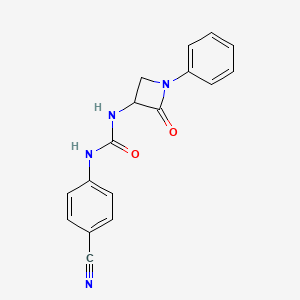

![molecular formula C8H12FNO B2970820 5-Fluoro-2-methoxy-3-azabicyclo[3.2.1]oct-2-ene CAS No. 2413877-14-0](/img/structure/B2970820.png)

5-Fluoro-2-methoxy-3-azabicyclo[3.2.1]oct-2-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-Fluoro-2-methoxy-3-azabicyclo[3.2.1]oct-2-ene” is a chemical compound that can be purchased from various chemical suppliers . It seems to be related to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .

Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is a key structure in the synthesis of tropane alkaloids . Research has been directed towards the preparation of this basic structure in a stereoselective manner . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Wissenschaftliche Forschungsanwendungen

Biomolecular and Supramolecular Kinetics

Fluorazophores, closely related to the chemical structure of interest, have been used to study biomolecular and supramolecular kinetics in the submicrosecond time range. These compounds display an exceptionally long fluorescence lifetime and undergo quenching upon interaction with efficient hydrogen or electron donors. This property has enabled their application in kinetic studies of host-guest complexation, end-to-end contact formation in polypeptides, and lateral diffusion in membrane models. The research highlights the potential of such compounds in probing the kinetics of diffusion-controlled reactions and their dependency on the dimensionality of the system (Nau & Wang, 2002).

Synthetic Methodologies

Research into the rearrangements of azabicyclo compounds has led to the stereoselective synthesis of novel difunctionalized azabicyclohexanes, demonstrating the versatility of these compounds in organic synthesis. These studies have developed methods for creating compounds with various substituents, showcasing the utility of fluorinated azabicyclo compounds in the synthesis of complex organic molecules (Krow et al., 2004).

Fluorescence Applications

The long-lived molecular fluorescence of azo chromophore-based fluorazophores, akin to the compound , offers significant advantages in time-resolved screening assays and biopolymer dynamics. Their use in labeling polypeptides for studying intramolecular end-to-end collision kinetics exemplifies their application in understanding the dynamics of biological molecules (Nau et al., 2003).

Host-Guest Complexation Studies

The structural and functional properties of azabicyclo compounds have been exploited in host-guest complexation studies, serving as probes to assess substituent effects on the kinetics and thermodynamics of complexation with beta-cyclodextrin. These studies provide insight into the interaction mechanisms and potential applications of these compounds in molecular recognition and sensing technologies (Zhang et al., 2002).

Eigenschaften

IUPAC Name |

5-fluoro-2-methoxy-3-azabicyclo[3.2.1]oct-2-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FNO/c1-11-7-6-2-3-8(9,4-6)5-10-7/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWQDWRUKVRLHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NCC2(CCC1C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methoxy-3-azabicyclo[3.2.1]oct-2-ene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methylthieno[2,3-c]pyridin-5-ol](/img/structure/B2970743.png)

![5-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2970745.png)

![5-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2970749.png)

![1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloro-ethanone](/img/structure/B2970751.png)

![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide](/img/no-structure.png)

![2-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2970753.png)

![N-(cyanomethyl)-N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2970757.png)